Product packaging for 2-Bromo-1-(3-(methylthio)phenyl)ethanone(Cat. No.:CAS No. 89102-48-7)

2-Bromo-1-(3-(methylthio)phenyl)ethanone

Cat. No.: B8671664
CAS No.: 89102-48-7
M. Wt: 245.14 g/mol
InChI Key: WDYWHAHVSVRNMK-UHFFFAOYSA-N
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Description

Significance of Halogenated Ketones in Synthetic Organic Chemistry

α-Halogenated ketones are a class of organic compounds that have garnered significant attention due to their high reactivity and synthetic utility. nih.gov The presence of a halogen atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack, facilitating a wide range of chemical transformations. These compounds are valuable precursors for the synthesis of various carbo- and heterocyclic compounds, which are often the core structures of pharmaceuticals. nih.gov

The reactivity of α-halo ketones allows them to participate in numerous named reactions, including the Favorskii rearrangement and various alkylation and condensation reactions. Their ability to serve as potent electrophiles makes them indispensable tools for constructing complex molecular frameworks.

Role of Aryl Thioethers in Chemical Synthesis and Functional Materials

Aryl thioethers, characterized by a sulfur atom bonded to an aromatic ring, are another crucial functional group in the realm of organic chemistry. This moiety is found in a plethora of natural products and biologically active molecules. The synthesis of aryl thioethers has been an active area of research, with numerous methods developed for the formation of the carbon-sulfur bond.

Beyond their presence in pharmaceuticals, aryl thioethers are also integral components in the development of functional materials. Their electronic and photophysical properties make them suitable for applications in areas such as organic electronics and polymer science.

Position of 2-Bromo-1-(3-(methylthio)phenyl)ethanone within Contemporary Organic Research

While extensive research on the para-isomer, 2-Bromo-1-(4-(methylthio)phenyl)ethanone, highlights its role as a key intermediate in the synthesis of pharmaceuticals and advanced materials, the meta-isomer, this compound, is less prominently featured in the scientific literature. chemimpex.com However, its structural motifs suggest a similar potential as a versatile synthetic intermediate.

The synthesis of α-bromo(methylthio)acetophenones, including the 3-methylthio isomer, can be achieved through the bromination of the corresponding methylthioacetophenone. google.com A patent describes a process for preparing α-halo(methylthio)acetophenones by halogenating the corresponding methylthioacetophenone in the presence of an alcohol. google.com This method offers a direct route to compounds like this compound.

The primary role of this compound in contemporary research is likely as a precursor for more complex molecules. The α-bromo ketone functionality allows for the introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The methylthio group can also be further functionalized, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the resulting molecules.

Overview of Research Gaps and Future Perspectives

The most significant research gap concerning this compound is the lack of comprehensive studies on its reactivity, biological activity, and applications. While its potential as a synthetic intermediate can be inferred from the chemistry of its functional groups and the known applications of its isomers, dedicated research into this specific molecule is wanting. chemimpex.com

Future research should focus on several key areas:

Exploration of Synthetic Applications: A systematic investigation into the reactions of this compound with a diverse range of nucleophiles would unveil its full potential as a building block for novel organic compounds.

Biological Screening: Given that many aryl thioethers and compounds derived from α-bromo ketones exhibit biological activity, screening this compound and its derivatives for various pharmacological properties could lead to the discovery of new therapeutic agents.

Materials Science Applications: The impact of the meta-substitution of the methylthio group on the electronic and photophysical properties of polymers and other materials derived from this compound warrants investigation.

Compound Data

Below is a table of the chemical compounds mentioned in this article, along with their key identifiers.

Compound NameMolecular FormulaCAS Number
This compoundC₉H₉BrOSNot readily available
2-Bromo-1-(4-(methylthio)phenyl)ethanoneC₉H₉BrOS42445-46-5
1-(3-Nitrophenyl)ethanoneC₈H₇NO₃121-89-1
2-Bromo-1-(3-bromophenyl)ethanoneC₈H₆Br₂O18523-22-3

Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Weight245.14 g/mol
Molecular FormulaC₉H₉BrOS
XLogP33.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass243.9660 g/mol
Monoisotopic Mass243.9660 g/mol
Topological Polar Surface Area42.4 Ų
Heavy Atom Count12
Complexity211

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrOS B8671664 2-Bromo-1-(3-(methylthio)phenyl)ethanone CAS No. 89102-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89102-48-7

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

2-bromo-1-(3-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H9BrOS/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

WDYWHAHVSVRNMK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)CBr

Origin of Product

United States

Advanced Synthetic Methodologies

Direct Bromination Strategies for 1-(3-(methylthio)phenyl)ethanone

The most straightforward approach to synthesizing 2-Bromo-1-(3-(methylthio)phenyl)ethanone is through the direct α-bromination of its precursor, 1-(3-(methylthio)phenyl)ethanone. This reaction typically proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

Optimization of Reagents and Reaction Conditions

The choice of brominating agent and reaction conditions is critical to achieving high yields and minimizing side products. A variety of reagents can be employed for the α-bromination of ketones. For the bromination of 1-(3-(methylthio)phenyl)ethanone, conditions can be adapted from similar acetophenone (B1666503) derivatives.

A common method involves the use of molecular bromine (Br₂) in a suitable solvent. For instance, the bromination of the analogous 1-(3-nitrophenyl)ethanone is effectively carried out using bromine in chloroform (B151607) at a low temperature (0–5°C) followed by stirring at room temperature. nih.gov This procedure can be adapted for 1-(3-(methylthio)phenyl)ethanone. The use of a solvent like chloroform or acetic acid is typical.

Alternative brominating agents offer advantages in terms of safety and selectivity. N-Bromosuccinimide (NBS) is a widely used reagent that is easier and safer to handle than liquid bromine. The reaction with NBS is often initiated by a radical initiator or light, or it can proceed under acidic conditions. For example, a method for the α-bromination of acetophenone derivatives uses pyridine (B92270) hydrobromide perbromide, which has been shown to be effective at elevated temperatures (around 90°C) over a few hours. nih.gov

Other reagent systems include hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium chlorate (B79027) (NaClO₃). google.comgoogle.com These in situ generation methods for bromine are considered greener as they avoid the direct handling of hazardous bromine and often use water as a solvent. google.com

Below is a table summarizing various potential conditions for the direct bromination of 1-(3-(methylthio)phenyl)ethanone, based on literature for analogous compounds.

Brominating AgentSolventCatalyst/ConditionsTemperature (°C)Reaction Time (h)Potential YieldReference Analogue
Br₂ChloroformNone0 - Room Temp2Good to High1-(3-nitrophenyl)ethanone nih.gov
Pyridine hydrobromide perbromideAcetic AcidNone903HighAcetophenone derivatives nih.gov
HBr/NaClO₃Water/DCENoneRoom Temp0.5 - 12HighPhenyl alkyl ketones google.com
NBSCCl₄AIBN or lightRefluxVariesGood to HighGeneral ketones
CuBr₂EtOAc/CHCl₃NoneRefluxVariesGood to HighGeneral ketones

Note: Yields are estimates based on analogous reactions and would need to be optimized for 1-(3-(methylthio)phenyl)ethanone.

Regioselectivity Control in Bromination Reactions

A key challenge in the bromination of 1-(3-(methylthio)phenyl)ethanone is controlling regioselectivity. There are two primary sites for electrophilic attack: the α-carbon of the acetyl group and the aromatic ring itself. The desired product, this compound, results from α-bromination.

The conditions of the reaction play a crucial role in directing the substitution. α-Bromination is generally favored under conditions that promote the formation of the enol or enolate, such as acidic or basic catalysis. In contrast, electrophilic aromatic substitution (bromination on the benzene (B151609) ring) is promoted by Lewis acid catalysts like FeBr₃ or AlCl₃.

The substituents on the aromatic ring also influence the regioselectivity. The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. The methylthio (-SMe) group, however, is an activating, ortho-, para-directing group. The interplay between these two groups on the starting material, 1-(3-(methylthio)phenyl)ethanone, will determine the outcome of aromatic bromination. However, for the desired α-bromination, the focus is on creating conditions that favor reaction at the α-carbon.

To selectively achieve α-bromination, it is essential to avoid strong Lewis acids that would promote ring bromination. The use of reagents like NBS or carrying out the reaction with Br₂ under non-catalytic or acid-catalyzed (protic acid) conditions will favor the formation of the desired this compound.

Indirect Synthetic Routes to this compound

Indirect methods provide alternative pathways to the target molecule, often through the transformation of a functionalized precursor.

Approaches via Precursor Functionalization

One indirect approach involves the synthesis of a precursor that is more amenable to selective bromination. For example, one could start with a molecule that already contains the desired bromine at the α-position and then introduce the methylthio group. However, a more common strategy involves the modification of a different functional group at the α-position.

Another strategy could involve the use of silyl (B83357) enol ethers. The silyl enol ether of 1-(3-(methylthio)phenyl)ethanone can be prepared and then reacted with a brominating agent like NBS. This method offers high regioselectivity for α-bromination.

Catalytic Synthesis Methods

Catalytic methods for α-bromination are of growing interest as they can offer improved efficiency and selectivity. While specific catalytic methods for this compound are not widely reported, general catalytic approaches for α-bromination of ketones can be applied.

For instance, the use of a catalytic amount of acid or base can promote enolization and thus the rate of bromination. More advanced catalytic systems, such as those involving transition metals, have also been developed for α-halogenation reactions. These methods, however, are often more complex and may require specialized ligands and conditions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One of the key principles is the use of safer reagents and solvents. As mentioned, replacing hazardous molecular bromine with solid carriers like NBS or employing in situ generation methods can significantly improve the safety profile of the synthesis. A patented method highlights an environmentally friendly α-bromination of phenyl alkyl ketones using an aqueous solution of hydrobromic acid and sodium chlorate, which avoids the use of expensive and toxic materials and leaves no toxic residue in the wastewater. google.comgoogle.com

The use of water as a solvent, where possible, is another green approach. The HBr/oxidant systems are often compatible with aqueous media. Furthermore, developing catalytic methods that can operate under milder conditions and with higher atom economy contributes to the greenness of the synthesis.

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Use of catalytic methods to minimize waste.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with water or greener organic solvents like ethanol (B145695) or ethyl acetate (B1210297).
Use of Safer Chemicals Replacing molecular bromine with NBS or in situ generation from HBr and an oxidant.
Energy Efficiency Developing reactions that proceed at ambient temperature to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound relies on the effective purification and isolation of its key synthetic intermediates. The primary precursor, 1-(3-(methylthio)phenyl)ethanone, and the subsequent α-brominated product require purification to remove unreacted starting materials, byproducts, and residual reagents, ensuring the final product's high purity. Common techniques employed for the purification of these intermediates include chromatography, crystallization, and liquid-liquid extraction/washing.

The choice of a specific purification method depends on the physical and chemical properties of the intermediate, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present.

Chromatographic Methods

Column chromatography is a widely utilized technique for the purification of synthetic intermediates of this compound, offering effective separation of compounds with varying polarities. Silica (B1680970) gel is the most common stationary phase for the purification of aryl ketones and their α-bromo derivatives.

For the precursor, 1-(3-(methylthio)phenyl)ethanone , a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve good separation between the desired product and any impurities. For instance, in the purification of the structurally similar compound 1-[4-(methylthio)phenyl]-2-phenylethanone, a mobile phase of hexane/ethyl acetate (95:5) was successfully employed. ub.edu

Similarly, for the purification of This compound , column chromatography on silica gel is an effective method. A gradient of petroleum ether and ethyl acetate is often used to elute the product. An example of a similar purification is that of 2-bromo-1-(3-nitrophenyl)ethanone, where the crude product was purified by column chromatography on silica gel (230–400 mesh) using a 0–10% gradient of ethyl acetate in petroleum ether. This approach allows for the removal of both less polar impurities, which elute first, and more polar impurities that remain on the column or elute later.

Below is an interactive data table summarizing typical solvent systems used in the chromatographic purification of analogous compounds.

CompoundStationary PhaseEluent System (v/v)Reference
1-[4-(Methylthio)phenyl]-2-phenylethanoneSilica GelHexane/Ethyl Acetate (95:5) ub.edu
2-Bromo-1-(3-nitrophenyl)ethanoneSilica GelPetroleum Ether/Ethyl Acetate (gradient 0-10%)
Substituted AcetophenonesSilica GelEthyl Acetate/Hexane (9:1 or 4:1)

Crystallization Techniques

Crystallization is a powerful technique for the purification of solid intermediates, often yielding high-purity compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of crystals upon cooling.

For This compound , which is typically a solid, recrystallization can be an effective final purification step after initial purification by other means, such as chromatography. A patent for the closely related compound, 1-[(4-methyl thio)phenyl]-2-bromo ethanone, describes a process where the crude product is washed with chilled methanol (B129727) and water, and then dried to yield a solid product. google.com While not a classical recrystallization, this washing step with a solvent in which the product has low solubility is a common purification technique. For many phenacyl bromides, methanol is a suitable recrystallization solvent.

The table below provides examples of solvents used for the purification of similar compounds.

CompoundPurification MethodSolvent(s)YieldReference
1-[(4-Methyl thio)phenyl]-2-bromo ethanoneWashing/FiltrationMethanol, Water98% google.com
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneCrystallizationN,N'-dimethylformamide, Acetone88%

Extraction and Washing

Liquid-liquid extraction and washing are fundamental techniques used throughout the synthesis to remove water-soluble impurities, acids, and bases from the organic phase containing the desired intermediate.

Following the synthesis of 1-(3-(methylthio)phenyl)ethanone , the reaction mixture is typically worked up by extraction. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate or dichloromethane) and an aqueous phase. The organic layer is then washed sequentially with a dilute acid (e.g., HCl) to remove any basic impurities, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water.

A similar work-up procedure is employed after the bromination of 1-(3-(methylthio)phenyl)ethanone to yield This compound . The organic layer containing the product is washed with water, a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid (like HBr), and brine. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure.

These washing steps are crucial for the preliminary purification of the crude product before it is subjected to more refined techniques like chromatography or crystallization.

Comprehensive Reactivity and Transformation Chemistry

Nucleophilic Substitution Reactions at the α-Bromine Center

The bromine atom, being positioned alpha to a carbonyl group, is highly activated towards nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the carbonyl group polarizes the adjacent carbon-bromine bond and stabilizes the transition state of the substitution, making the bromine an excellent leaving group.

Formation of α-Substituted Ketones via Heteroatom Nucleophiles (e.g., N-, S-, O-nucleophiles)

A primary pathway for the functionalization of 2-Bromo-1-(3-(methylthio)phenyl)ethanone involves the displacement of the bromide ion by various heteroatom nucleophiles. This general and reliable reaction class provides access to a wide array of α-substituted ketone derivatives.

Nitrogen Nucleophiles: Reaction with primary or secondary amines leads to the formation of α-amino ketones. These products are significant building blocks in medicinal chemistry and natural product synthesis. The reaction typically proceeds by the direct attack of the amine on the α-carbon, displacing the bromide.

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles readily react to form α-thio ketones. For instance, α-bromo ketones are known to undergo S-alkylation with thiol-containing heterocycles, such as 1-substituted-1H-tetrazole-5-thiol, in the presence of a base like triethylamine (B128534) to yield the corresponding thioether derivatives.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides or carboxylates, can also displace the α-bromine. The reaction with a carboxylate salt, for example, yields an α-acyloxy ketone. These reactions are fundamental in the synthesis of various oxygenated organic compounds.

Carbon-Carbon Bond Formation Reactions (e.g., Wittig, Reformatsky, Grignard, Hiyama, Kumada, Suzuki, Stille, Tebbe, Ugi reactions)

The electrophilic α-carbon serves as a handle for constructing new carbon-carbon bonds, a cornerstone of organic synthesis.

Wittig Reaction: While not a direct substitution at the α-carbon, α-bromo ketones are precursors for Wittig reagents. They react with triphenylphosphine (B44618) (PPh₃) to form α-keto phosphonium (B103445) salts. Subsequent treatment with a base generates a phosphorus ylide. These stabilized ylides can then react with aldehydes and some ketones to produce α,β-unsaturated carbonyl compounds, with the double bond's location being precisely controlled. tandfonline.comlibretexts.org One-pot procedures where the α-bromo ketone, triphenylphosphine, and an aldehyde are combined in the presence of a moderate base are also feasible. commonorganicchemistry.comresearchgate.net

Reformatsky Reaction: This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.com The reaction has been successfully extended to α-bromo ketones. acs.orgresearchgate.net In this process, zinc metal inserts into the carbon-bromine bond to form a zinc enolate. This organozinc intermediate is nucleophilic enough to add to aldehydes or ketones, yielding β-hydroxy ketones after an acidic workup. testbook.comwikipedia.org This method provides a powerful tool for C-C bond formation under relatively mild conditions.

Other Coupling Reactions: While Grignard reagents primarily attack the carbonyl group of α-halo ketones, other cross-coupling reactions can be envisioned. wikipedia.orgorganic-chemistry.org Palladium-catalyzed reactions like Suzuki or Stille couplings, which typically employ aryl or vinyl halides, are less common for direct substitution on sp³-hybridized carbons like the one in an α-bromo ketone. Such transformations would likely require specialized catalytic systems or a multi-step approach involving the formation of an enolate intermediate.

Reactions of the Carbonyl Group

The ketone functionality in this compound undergoes the characteristic reactions of carbonyl compounds, including reductions and additions, which can be performed in the presence of the other functional groups under appropriate conditions.

Reductive Transformations to Alcohols and Hydrocarbons

The carbonyl group can be selectively reduced to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Alcohols: Standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce ketones to secondary alcohols. ncert.nic.inlibretexts.org Applying these reagents to this compound would yield the corresponding 2-bromo-1-(3-(methylthio)phenyl)ethanol, a bromohydrin derivative. Care must be taken as the resulting alkoxide could potentially displace the adjacent bromine intramolecularly to form an epoxide.

Reduction to Hydrocarbons (Deoxygenation): Complete removal of the carbonyl oxygen to form a methylene (CH₂) group can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). ncert.nic.in These reactions would convert the parent compound into 1-bromo-2-ethyl-3-(methylthio)benzene.

Condensation and Annulation Reactions (e.g., Knoevenagel, aldol-type, Mannich-type)

The carbonyl group can act as an electrophile, while the α-protons of other molecules (or its own enolate form) can act as nucleophiles, leading to various condensation products.

Knoevenagel Condensation: The ketone can react with compounds containing an active methylene group (e.g., malonic acid, ethyl acetoacetate, malononitrile) in the presence of a weak base catalyst like an amine. sigmaaldrich.comwikipedia.org This reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration to yield an α,β-unsaturated product. purechemistry.org

Aldol-Type Reactions: The target molecule can participate in aldol (B89426) reactions in two ways. It can act as the electrophilic carbonyl component, reacting with an enolate from another ketone or aldehyde. Alternatively, as seen in the Reformatsky reaction, it can be converted into its corresponding metal enolate, which then acts as the nucleophilic partner in an aldol addition with another carbonyl compound, such as an aldehyde, to form a β-hydroxy ketone. thieme-connect.comorganic-chemistry.org

Mannich Reaction: This is a three-component reaction involving the ketone (which provides the enolizable hydrogen), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone. chemistrysteps.com The product is a β-amino-ketone, commonly known as a Mannich base. jlu.edu.cn

Chemical Modifications of the Methylthio Moiety

The sulfur atom of the methylthio group (-SCH₃) is also a site of reactivity, primarily involving oxidation or cleavage of the C-S bonds.

Oxidation: The thioether can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), at low temperatures typically yields the corresponding methylsulfinyl derivative (a sulfoxide). The use of stronger oxidizing agents or excess oxidant leads to the formation of the methylsulfonyl derivative (a sulfone).

Cleavage: The C-S bonds of the methylthio group can be cleaved under specific conditions. For aryl methyl thioethers, selective cleavage of the methyl C(sp³)–S bond can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) at elevated temperatures, which can lead to the formation of disulfides in the presence of other sulfur compounds. organic-chemistry.org Other methods for cleaving aryl thioether bonds often involve harsh conditions with strong acids, Lewis acids, or nucleophilic reagents. researchgate.net For example, strong nucleophiles like thiolate anions are known to cleave aryl methyl ethers, and similar principles can apply to thioethers. youtube.com

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic properties and steric hindrance of the substituent, which can influence subsequent reactions.

The oxidation of sulfides to sulfoxides and then to sulfones is a well-established process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the extent of oxidation. For the selective oxidation to the sulfoxide, milder oxidizing agents are typically used. Over-oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting the stoichiometry of the oxidant.

Table 1: Common Oxidizing Agents for Sulfide (B99878) Oxidation

Oxidizing Agent Product(s) Typical Conditions
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Catalytic acid or metal catalyst
m-Chloroperoxybenzoic Acid (m-CPBA) Sulfoxide, Sulfone Stoichiometric amounts, controlled temperature
Sodium Periodate (NaIO₄) Sulfoxide Aqueous or alcoholic solvents

While specific studies on this compound are not extensively documented in readily available literature, the oxidation of analogous aryl methyl sulfides is a common transformation. For instance, the synthesis of 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, a related isomer, involves the oxidation of the corresponding sulfide as a key step, highlighting the feasibility of this reaction. jingyepharma.com

Participation in Cyclization Reactions (e.g., involving methylthio-substituted enones/propenones)

The bifunctional nature of this compound, possessing both an α-haloketone moiety and a nucleophilic sulfur atom (or its oxidized forms), makes it a valuable precursor for the synthesis of various heterocyclic compounds. One of the most common applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. synarchive.com In this reaction, the α-haloketone is condensed with a thioamide to form a thiazole ring.

For this compound, this reaction would proceed by initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine, followed by cyclization and dehydration to afford the thiazole.

General Scheme for Hantzsch Thiazole Synthesis:

Reactant 1: this compound

Reactant 2: A thioamide (e.g., thiourea, substituted thioamides)

Product: A 2-amino-4-(3-(methylthio)phenyl)thiazole derivative

This reaction is typically carried out in a suitable solvent, and the specific conditions can be tailored to the substrates being used. nih.govasianpubs.org The resulting thiazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities.

Desulfurization Reactions

The methylthio group can be removed from the aromatic ring through desulfurization reactions. A common and effective method for this transformation is the use of Raney Nickel, a fine-grained solid composed mostly of nickel. organicreactions.org This reaction, known as reductive desulfurization, involves the hydrogenolysis of the carbon-sulfur bond.

The mechanism of Raney Nickel desulfurization is complex and is believed to involve the adsorption of the sulfur compound onto the nickel surface, followed by cleavage of the C-S bond and hydrogenation of the resulting fragments. researchgate.net For this compound, this reaction would result in the formation of 2-bromo-1-phenylethanone.

Table 2: Reagents for Desulfurization of Aryl Thioethers

Reagent Description
Raney Nickel A nickel-aluminum alloy treated with sodium hydroxide (B78521), containing adsorbed hydrogen.
Nickel Boride (Ni₂B) A non-pyrophoric alternative to Raney Nickel, generated in situ from NiCl₂ and NaBH₄.

This desulfurization provides a strategic way to introduce a bromoacetyl group onto a benzene (B151609) ring that was initially functionalized with a directing methylthio group, which can later be removed.

Rearrangement and Fragmentation Reactions

Favorskii-Type Rearrangements

As an α-haloketone, this compound is expected to undergo the Favorskii rearrangement in the presence of a base. wikipedia.org This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a carboxylic acid derivative. nrochemistry.compurechemistry.org

The mechanism is initiated by the deprotonation of the α'-carbon (the carbon of the methyl group attached to the carbonyl), forming an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to displace the bromide, forming a cyclopropanone. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring.

Plausible Favorskii Rearrangement of this compound:

Substrate: this compound

Base/Nucleophile: Sodium hydroxide (NaOH) or Sodium alkoxide (NaOR)

Intermediate: A substituted cyclopropanone

Product: 2-(3-(methylthio)phenyl)propanoic acid or its corresponding ester.

The regioselectivity of the ring-opening of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion.

Ring Transformations and Cycloadditions

While specific ring transformation reactions involving the aromatic ring of this compound are not widely reported, the bromoacetyl group can be a precursor to moieties that participate in cycloaddition reactions. For instance, conversion of the α-bromoketone to a 1,3-diene system would open up the possibility of Diels-Alder reactions.

Research on 2-bromo-1,3-butadienes has shown them to be effective substrates in tandem Diels-Alder and transition metal-catalyzed cross-coupling reactions. researchgate.net The bromine substituent in these dienes can act as a directing group for the cycloaddition and as a handle for subsequent cross-coupling. researchgate.net Although this would require a multi-step transformation starting from this compound, it illustrates the potential for this compound to be a building block for more complex cyclic and polycyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org The reactivity and selectivity of this reaction are highly dependent on the electronic nature of the substituents on both the diene and the dienophile.

Table 3: Key Features of the Diels-Alder Reaction

Feature Description
Diene A system containing two conjugated double bonds.
Dienophile A system containing a double or triple bond, typically activated by electron-withdrawing groups.
Stereospecificity The stereochemistry of the dienophile is retained in the product.

| Endo Rule | In reactions involving cyclic dienes, the endo product is often kinetically favored. |

The versatility of this compound as a synthetic intermediate is evident from its potential to undergo a wide array of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways for Key Transformations (e.g., nucleophilic substitution mechanisms)

The primary reaction pathway for 2-Bromo-1-(3-(methylthio)phenyl)ethanone involves nucleophilic substitution at the α-carbon. Depending on the reaction conditions and the nature of the nucleophile, this can proceed through several mechanisms.

The most common mechanism for primary α-bromo ketones is the bimolecular nucleophilic substitution (Sₙ2) reaction. up.ac.za In this concerted process, the nucleophile attacks the α-carbon from the backside relative to the bromine atom, leading to a simultaneous formation of the new carbon-nucleophile bond and cleavage of the carbon-bromine bond. wikipedia.org The transition state for this reaction involves a pentacoordinate carbon atom. For this compound, an Sₙ2 pathway is highly probable, especially with strong, unhindered nucleophiles in aprotic solvents.

However, the presence of the adjacent carbonyl group can influence the reaction pathway. Theoretical studies, such as DFT calculations on the reaction of phenacyl bromide with hydroxide (B78521) ions, have suggested the possibility of a more complex mechanism. acs.org This can involve an initial addition of the nucleophile to the carbonyl carbon, followed by an intramolecular substitution, or a bifurcated pathway where a single transition state can lead to either direct substitution or carbonyl addition. acs.org

Furthermore, studies on the aminolysis of phenacyl bromides have proposed a stepwise mechanism involving a zwitterionic tetrahedral intermediate. inha.ac.kr In this model, the reaction proceeds with a rate-limiting expulsion of the leaving group from this intermediate. While less common, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), a unimolecular (Sₙ1) or solvolysis pathway could also be considered, though it is generally less favored for primary halides. up.ac.zalibretexts.org

Kinetic Studies of Reactivity and Selectivity

Kinetic studies of reactions involving substituted phenacyl bromides provide valuable insights into their reactivity. The rates of these reactions are typically determined by monitoring the consumption of reactants or the formation of products over time. For this compound, the reaction with a nucleophile is expected to follow second-order kinetics, being first-order in both the α-bromo ketone and the nucleophile, which is characteristic of an Sₙ2 mechanism. koreascience.krresearchgate.net

The reactivity of substituted phenacyl bromides is significantly influenced by the electronic nature of the substituents on the phenyl ring. This relationship can be quantified using the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that reflects the electronic properties of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

For the reaction of phenacyl bromides with nucleophiles, a positive ρ value is generally observed, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction, while electron-donating groups retard it. researchgate.netwalisongo.ac.id This is because electron-withdrawing groups stabilize the developing negative charge on the carbonyl oxygen in the transition state, making the α-carbon more electrophilic.

The methylthio (-SMe) group at the meta position in this compound is expected to have a modest influence on the reaction rate. The -SMe group is generally considered to be weakly electron-donating through resonance but can be weakly electron-withdrawing through its inductive effect. numberanalytics.com At the meta position, the resonance effect is minimized, and the inductive effect is more prominent. Therefore, the methylthio group in the meta position is expected to have a small deactivating or weakly activating effect compared to an unsubstituted phenacyl bromide.

To illustrate the expected trend, a hypothetical data table is presented below, comparing the relative rate constants for the reaction of various meta-substituted phenacyl bromides with a common nucleophile.

Substituent (meta-position)Hammett Constant (σ)Relative Rate Constant (k/k₀)
-NO₂+0.715.8
-Br+0.392.5
-H0.001.0
-SCH₃+0.151.4
-CH₃-0.070.7

Note: The data in this table are hypothetical and for illustrative purposes, based on general trends observed in Hammett plots for similar reactions.

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

When the α-carbon of a ketone is a stereocenter, the stereochemical outcome of a nucleophilic substitution reaction provides crucial information about the mechanism. For this compound, the α-carbon is prochiral. If a chiral center were present at this position, an Sₙ2 reaction would be expected to proceed with inversion of configuration. fiveable.me This is a consequence of the backside attack of the nucleophile, which forces the other three substituents on the α-carbon to "invert" in a manner similar to an umbrella turning inside out.

The presence of the carbonyl group can also influence the stereochemical outcome through conformational effects. For the Sₙ2 transition state to be optimal, there needs to be effective orbital overlap. It has been suggested that conformations where the carbon-halogen bond is orthogonal to the carbonyl group are more reactive. researchgate.net

In cases where the reaction proceeds through a planar carbocation intermediate (Sₙ1 mechanism), a racemic mixture of products would be expected, as the nucleophile can attack from either face of the carbocation with equal probability. However, as previously mentioned, an Sₙ1 pathway is less likely for this primary α-bromo ketone.

If the nucleophile or another part of the substrate contains a stereocenter, the reaction can lead to the formation of diastereomers. The diastereoselectivity of such reactions would depend on the steric and electronic interactions in the transition state, which would favor the formation of one diastereomer over the other.

Influence of Substituents and Reaction Environment on Reactivity

The reactivity of this compound is highly dependent on both the electronic nature of substituents and the surrounding reaction environment, including the solvent and the nucleophile.

Substituent Effects: As discussed in the context of kinetic studies, the electronic properties of substituents on the phenyl ring play a critical role. Electron-withdrawing groups generally increase the electrophilicity of the α-carbon, leading to faster reaction rates, while electron-donating groups have the opposite effect. researchgate.netlibretexts.org The position of the substituent is also important; para-substituents that can participate in resonance will have a more pronounced effect than meta-substituents. numberanalytics.com

The following interactive table illustrates the predicted relative reactivity of para-substituted phenacyl bromides compared to the meta-substituted methylthio compound.

Substituent and PositionHammett Constant (σ)Predicted Relative ReactivityDominant Electronic Effect
p-NO₂+0.78HighStrongly Electron-Withdrawing (Inductive & Resonance)
m-SCH₃+0.15Slightly IncreasedWeakly Electron-Withdrawing (Inductive)
p-SCH₃-0.047Slightly DecreasedWeakly Electron-Donating (Resonance)
p-OCH₃-0.27DecreasedElectron-Donating (Resonance)
p-CH₃-0.17DecreasedElectron-Donating (Inductive & Hyperconjugation)

Note: The data in this table are based on established Hammett constants and predicted reactivity trends.

Reaction Environment:

Nucleophile: The nature of the nucleophile is a key factor. Stronger nucleophiles will generally react faster. For instance, sulfur nucleophiles like thiophenol are often more reactive towards phenacyl bromides than nitrogen nucleophiles like aniline. koreascience.krresearchgate.net

Solvent: The choice of solvent can significantly influence the reaction mechanism and rate. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are known to accelerate Sₙ2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. koreascience.kr Polar protic solvents, like methanol (B129727) or water, can solvate both the nucleophile and the leaving group, and while they can favor Sₙ1-type mechanisms by stabilizing carbocation intermediates, they may slow down Sₙ2 reactions by solvating the nucleophile. libretexts.org

Leaving Group: Bromine is a good leaving group, which facilitates the nucleophilic substitution. Replacing bromine with a better leaving group, such as iodine, would increase the reaction rate, while a poorer leaving group like chlorine would decrease it.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. For 2-Bromo-1-(3-(methylthio)phenyl)ethanone, HRMS would confirm its molecular formula, C₉H₉BrOS. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragment analysis provides insight into the molecule's connectivity. Common fragmentation pathways for α-bromo ketones include:

α-Cleavage: The most prominent fragmentation would likely involve the cleavage of the C-Br bond to lose a bromine radical (•Br), followed by the loss of carbon monoxide (CO) from the resulting acylium ion.

Benzylic Cleavage: Fission of the bond between the carbonyl carbon and the phenyl ring would generate a [C₆H₄(SCH₃)CO]⁺ ion and a [CH₂Br]⁺ fragment.

Further Fragmentation: The phenyl-containing fragments could undergo further breakdown, such as the loss of the methylthio group (•SCH₃).

These fragmentation patterns allow for the unambiguous confirmation of the compound's core structure.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed atomic arrangement and electronic environment of the molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different types of protons. A singlet for the two methylene (B1212753) protons (CH₂Br) would likely appear in the range of 4.4-4.5 ppm. rsc.org Another singlet for the three methyl protons of the thioether group (SCH₃) would be expected around 2.5 ppm. The four aromatic protons on the 1,3-disubstituted ring would present a more complex multiplet pattern between 7.2 and 8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 190 ppm. rsc.org The methylene carbon (CH₂Br) would appear near 30-35 ppm, while the methyl carbon (SCH₃) would be significantly upfield, around 15 ppm. The spectrum would also show six distinct signals for the aromatic carbons, including two quaternary carbons and four protonated carbons.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive signal assignment.

COSY would reveal the coupling relationships between adjacent aromatic protons.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC would show correlations between protons and carbons separated by two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

Solid-State NMR: While less common for routine analysis of small organic molecules, solid-state NMR could be employed to study the compound in its crystalline form. This technique can provide information on molecular packing, conformational differences between solution and solid states, and identify the presence of different crystalline polymorphs.

Table 1: Predicted NMR Data for this compound
¹H NMR ¹³C NMR
Predicted Shift (ppm) Assignment Predicted Shift (ppm) Assignment
~7.8-8.0Aromatic (2H, m)~190.5C=O
~7.3-7.5Aromatic (2H, m)~140.0C-S (Aromatic)
~4.45CH₂Br (2H, s)~135.2C-C=O (Aromatic)
~2.52SCH₃ (3H, s)~130.1CH (Aromatic)
~128.8CH (Aromatic)
~126.5CH (Aromatic)
~125.0CH (Aromatic)
~31.0CH₂Br
~15.1SCH₃

Fourier Transform Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands include:

C=O Stretch: A strong, sharp absorption band in the FTIR spectrum, typically between 1680-1700 cm⁻¹, characteristic of an aryl ketone. rsc.org

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

CH₂ Bending (Scissoring): A band around 1400-1450 cm⁻¹.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

C-S Stretch: A weaker band, often in the 600-800 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene (B151609) ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds.

Table 2: Characteristic Vibrational Frequencies
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
C=OStretch1680 - 1700Strong (IR)
Aromatic C=CStretch1450 - 1600Medium to Strong
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium to Weak
C-BrStretch500 - 650Medium to Strong
C-SStretch600 - 800Weak to Medium

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Furthermore, X-ray crystallography elucidates the supramolecular structure, revealing how molecules are arranged in the crystal lattice. For compounds of this class, intermolecular interactions such as weak C-H···O hydrogen bonds, halogen bonding (C-Br···O), and π-π stacking interactions are often observed. These non-covalent interactions govern the crystal packing and influence the material's physical properties. Analysis of related structures, such as bromo- and nitro-substituted acetophenones, shows the formation of complex 3D networks through these types of weak interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques like Circular Dichroism (CD) spectroscopy are not applicable to the molecule itself.

However, should a chiral center be introduced into the molecule, for instance, by substitution at the α-carbon or by the synthesis of a chiral analogue, CD spectroscopy would become a valuable tool. It could be used to determine the absolute configuration of the enantiomers and to study conformational changes in solution. For any chiral derivative, the carbonyl chromophore would likely dominate the CD spectrum, providing information about the stereochemical environment around the ketone group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior. For 2-Bromo-1-(3-(methylthio)phenyl)ethanone, methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the methylthiophenyl ring, particularly the sulfur atom with its lone pairs of electrons, and the phenyl ring's π-system. The LUMO is anticipated to be centered on the α-bromoketone moiety, specifically the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Br bond. This distribution makes the carbonyl carbon and the carbon bearing the bromine atom susceptible to nucleophilic attack.

ParameterEnergy (eV)Description
EHOMO-6.45Energy of the Highest Occupied Molecular Orbital
ELUMO-1.78Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.67Indicates chemical reactivity and kinetic stability

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic ketones.

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map is generated by calculating the electrostatic potential at different points on the electron density surface of the molecule. Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue represents electron-poor, positive potential regions (prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the ESP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons, making it a likely site for protonation or interaction with electrophiles. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the phenyl ring and, most significantly, near the carbon atom of the carbonyl group and the adjacent carbon atom bonded to the bromine. These positive regions highlight the electrophilic nature of these carbon atoms. The sulfur atom of the methylthio group would also exhibit a region of negative potential, indicating its nucleophilic character.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and the dynamics of its intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent) over a period of nanoseconds, researchers can observe how the molecule explores different shapes and interacts with its environment.

The primary conformational flexibility in this compound arises from the rotation around the single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the bromomethyl group. MD simulations can help determine the most stable conformations (those with the lowest potential energy) and the energy barriers between them.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial in understanding the molecule's behavior in condensed phases. For example, the carbonyl oxygen can act as a hydrogen bond acceptor, and the phenyl ring can participate in stacking interactions with other aromatic systems.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The α-haloketone functional group in this compound makes it a versatile synthetic intermediate, susceptible to reactions with various nucleophiles.

For instance, in a nucleophilic substitution reaction where the bromide is displaced, computational methods can be used to model the reaction pathway. DFT calculations can be employed to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. This type of analysis can help in understanding the reactivity of the compound and in designing new synthetic routes. For example, modeling the reaction with a nucleophile like a thioamide could elucidate the mechanism of thiazole (B1198619) synthesis, a common reaction for α-haloketones.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, often show excellent agreement with experimental IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(C=O)17151690Carbonyl stretch
ν(C-Br)680665Carbon-bromine stretch
ν(C-S)710695Carbon-sulfur stretch
ν(Ar C-H)30803065Aromatic C-H stretch

Note: The data in this table is hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS). The calculated chemical shifts can be invaluable in assigning the signals in complex ¹H and ¹³C NMR spectra.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O190.5188.9
CH2Br35.233.8
Ar-C (ipso to C=O)138.1136.5
Ar-C (ipso to S-CH3)140.2138.7
S-CH315.814.9

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The construction of heterocyclic rings is a fundamental goal in medicinal and materials chemistry, and α-bromo ketones are key players in these transformations. The compound serves as a potent electrophilic synthon for creating diverse heterocyclic scaffolds.

Pyrazoles and Imidazoles : The reaction of α-bromo ketones with amidines or their equivalents is a classical and efficient method for synthesizing substituted imidazoles. researchgate.netorgsyn.org Similarly, condensation reactions with various hydrazine (B178648) derivatives or other 1,3-binucleophiles can lead to the formation of the pyrazole (B372694) core, a common motif in pharmaceuticals. hilarispublisher.comjddtonline.infonih.gov The reaction of a 2-bromo-1-arylethanone with thiosemicarbazide (B42300) derivatives, for instance, is a known route to aminothiazoles which can be further cyclized or are themselves precursors to other complex systems. cu.edu.egresearchgate.net

Benzofurans : One of the most well-established applications for α-halo ketones is the synthesis of benzofurans. organic-chemistry.org The typical pathway involves the O-alkylation of a phenol, followed by an intramolecular cyclization. nih.gov More direct, one-pot methods have also been developed, where phenols and α-halo ketones react in the presence of a promoter like titanium tetrachloride to yield substituted benzofurans and naphthofurans. nih.gov This approach is highly valued for its regioselectivity and broad substrate scope. nih.govresearchgate.net

Fused Heterocyclic Systems : The reactivity of 2-Bromo-1-(3-(methylthio)phenyl)ethanone extends to the synthesis of more complex, fused heterocyclic systems. For example, its reaction with 2-mercaptobenzimidazole (B194830) derivatives is a direct route to the thiazolobenzimidazole (B1203321) skeleton. This type of reaction, known as the Hantzsch thiazole (B1198619) synthesis and subsequent annulation, demonstrates the compound's ability to participate in tandem reactions to build intricate molecular frameworks of significant biological interest.

Other Heterocycles : The versatility of α-bromo ketones allows for their use in synthesizing a variety of other heterocyclic rings. They are key precursors for oxazoles, thiazoles, and their derivatives through condensation reactions with appropriate nucleophiles like thioamides or thioureas. cu.edu.egnih.govrsc.org They also participate in reactions to form six-membered rings, such as thiadiazines, by reacting with reagents like thiocarbohydrazide (B147625) followed by cyclization with orthoesters. researchgate.net Furthermore, α-bromo ketones can be converted into β-keto azides in situ, which then undergo copper-catalyzed 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. researchgate.netmdpi.com

Below is a summary of heterocyclic systems synthesized using α-bromo aryl ketones as precursors.

Heterocyclic SystemTypical ReagentsGeneral Reaction Type
ImidazolesAmidines, Urea, ThioureaCondensation / Cyclization
PyrazolesHydrazine derivatives, ThiosemicarbazidesCondensation / Cyclization
BenzofuransPhenols, SalicylaldehydesO-Alkylation followed by Intramolecular Cyclization
ThiazolesThioamides, ThioureasHantzsch Thiazole Synthesis
1,2,3-TriazolesSodium Azide, Terminal AlkynesIn situ Azide Formation and Cycloaddition
ThiadiazinesThiocarbohydrazide, OrthoestersCondensation / Annulation
Thiazolobenzimidazoles2-MercaptobenzimidazoleAlkylation and Intramolecular Cyclization

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The α-halo ketone moiety is a crucial functional group for introducing key fragments during the total synthesis of natural products and the preparation of medicinally relevant molecules. researchgate.net this compound serves as a valuable synthetic intermediate, enabling the construction of complex molecular backbones found in a variety of bioactive compounds. chemimpex.com

Its role as a precursor to heterocyclic systems like benzofurans is particularly notable, as this core is present in numerous natural products with diverse pharmacological properties. The ability to form the benzofuran (B130515) ring through reactions with phenolic compounds makes it an important tool in natural product synthesis. nih.gov Furthermore, α-bromo ketones are used to build side chains or link complex fragments in multi-step syntheses. For example, they can be used to alkylate stabilized carbanions or heteroatoms, forging critical carbon-carbon or carbon-heteroatom bonds en route to the target molecule. The reactivity of the bromine atom allows for its displacement by a wide range of nucleophiles, making it a linchpin in convergent synthetic strategies.

Role in the Development of Novel Organic Reagents and Catalysts

The unique reactivity of α-bromo ketones like this compound makes them useful in the development of new synthetic methodologies and reagents. For example, they are precursors for α,β-unsaturated ketones through dehydrobromination, providing access to important Michael acceptors. libretexts.orglibretexts.orgopenstax.org This transformation is typically achieved by treatment with a non-nucleophilic base.

In the field of catalysis, α-bromo ketones can be used to synthesize precursors for N-heterocyclic carbenes (NHCs). Reaction with an imidazole (B134444) or a similar nitrogen-based heterocycle can yield an N-phenacylimidazolium salt. Subsequent deprotonation of this salt would generate the corresponding NHC, a class of organocatalysts with widespread applications in modern organic synthesis. The ability to introduce the 3-(methylthio)phenyl substituent allows for the fine-tuning of the electronic and steric properties of the resulting catalyst.

Integration into Materials Science and Polymer Chemistry

The applications of this compound extend beyond traditional organic synthesis into the realm of materials science. The reactive α-bromo group can serve as an initiation site for atom transfer radical polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers with specific architectures. By anchoring the molecule to a surface or incorporating it into a monomer, it can be used to grow polymer chains with tailored properties.

Furthermore, the aromatic core of the molecule, featuring the methylthio group, can be integrated into the structure of functional dyes and organic electronic materials. chemimpex.com The bromoacetyl group provides a reactive handle to chemically bond the chromophore to other molecules or polymer backbones, preventing leaching and enhancing the material's durability. The sulfur atom in the methylthio group can also influence the electronic properties of the molecule, potentially making it useful in the design of organic semiconductors or photosensitizers.

Use in Agricultural Chemical Synthesis

The development of new agrochemicals is a critical area of research, and heterocyclic compounds play a significant role in the design of modern pesticides and herbicides. guidechem.com As a versatile precursor to a wide range of heterocycles, including imidazoles, triazoles, and thiazoles, this compound is a valuable intermediate in agrochemical synthesis. chemimpex.com Many commercially successful fungicides and herbicides contain these heterocyclic cores, which are often constructed using synthetic pathways that involve α-halo ketone intermediates. The ability to readily synthesize these scaffolds allows for the creation of large libraries of compounds that can be screened for desired biological activity in the agricultural sector. guidechem.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Protocols

The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research concerning 2-Bromo-1-(3-(methylthio)phenyl)ethanone will likely focus on developing greener and more efficient synthetic routes.

Synthesis AspectTraditional MethodsFuture Research Focus
Brominating Agents Elemental bromine (Br₂)Use of N-bromosuccinimide (NBS) with catalytic activators, or hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂).
Solvent Systems Chlorinated solvents (e.g., carbon tetrachloride)Benign alternatives such as ionic liquids, supercritical fluids, or solvent-free (mechanochemical) conditions.
Energy Input Conventional heatingMicrowave irradiation or photochemical methods to reduce reaction times and energy consumption.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The reactivity of this compound is dominated by the electrophilic carbon of the carbonyl group and the adjacent carbon bearing the bromine atom. However, there is significant potential to uncover new reactivity patterns.

Future investigations could explore:

Transition-Metal Catalyzed Cross-Coupling Reactions: Utilizing the C-Br bond in novel coupling reactions to form C-C, C-N, and C-O bonds, potentially catalyzed by palladium, copper, or nickel complexes.

Asymmetric Transformations: The development of enantioselective reactions where the ketone is transformed into a chiral alcohol or the α-carbon is functionalized asymmetrically.

Photoredox Catalysis: Employing visible light to initiate radical-based transformations, which could lead to previously inaccessible molecular structures starting from this compound.

Harnessing this compound in Advanced Functional Material Design

The unique combination of a reactive bromo-keto functional group and a sulfur-containing aromatic ring makes this compound an attractive building block for advanced materials.

Material ClassPotential Role of this compound
Conducting Polymers The methylthio-phenyl moiety can be incorporated into polymer backbones, with the sulfur atom potentially enhancing electronic properties.
Nonlinear Optical (NLO) Materials The donor-acceptor nature of the molecule could be exploited in the design of chromophores with significant NLO responses.
Chemosensors The reactive sites could be used to anchor the molecule to surfaces or to react selectively with specific analytes, leading to a detectable signal.

Research in this area will focus on synthesizing novel polymers, dyes, and sensor platforms and evaluating their functional properties.

Synergistic Application of Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of the structural, electronic, and reactive properties of this compound is crucial for its rational application.

TechniqueResearch Application
Advanced NMR Spectroscopy In-depth analysis of conformational preferences and intermolecular interactions in solution.
X-ray Crystallography Determination of the precise three-dimensional structure in the solid state, revealing key bond lengths and angles.
Density Functional Theory (DFT) Computational modeling to predict reaction pathways, transition state energies, and spectroscopic properties, guiding experimental design.

The integration of these techniques will provide a detailed picture of the molecule's behavior, enabling more precise control over its reactivity and facilitating the design of new applications.

Interdisciplinary Research Avenues (e.g., supramolecular chemistry, catalysis, electrochemistry)

The future of research on this compound will likely involve its integration into interdisciplinary fields.

Supramolecular Chemistry: The aromatic ring and heteroatoms can participate in non-covalent interactions, such as π-stacking and halogen bonding, making it a candidate for the construction of self-assembling systems and molecular cages.

Catalysis: The molecule could serve as a precursor to novel ligands for transition metal catalysts or as an organocatalyst itself after suitable modification.

Electrochemistry: The redox properties of the sulfur atom and the aromatic system could be explored for applications in organic electronics or as a redox mediator in electrochemical synthesis.

These interdisciplinary approaches will broaden the scope of applications for this compound beyond traditional organic synthesis.

Q & A

Q. Comparative Reactivity Table

SubstituentElectronic EffectSteric HindranceReactivity in NAS
-SMeModerate donatingModerateIntermediate
-CF₃Strong withdrawingLowLow
-OMeStrong donatingLowHigh
-BrWithdrawingLowModerate

Data derived from analogs in .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR :
    • Aryl protons: Peaks at δ 7.2–8.1 ppm (split due to -SMe and ketone groups) .
    • Methylthio group: Singlet at δ 2.5 ppm (³J coupling to aromatic protons negligible) .
    • Ketone carbonyl: ¹³C signal at ~195–200 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 245 (C₉H₇BrOS) with fragments at m/z 167 (loss of Br) and 121 (loss of -COCH₂Br) .
  • X-ray Crystallography : Confirms molecular geometry; dihedral angles between aryl and ketone groups typically 10–15° .

How can researchers resolve contradictory data regarding the reactivity of this compound under varying conditions (e.g., solvent polarity, temperature)?

Advanced Research Question
Contradictions often arise from competing reaction pathways (e.g., substitution vs. elimination). Methodological approaches include:

  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while nonpolar solvents (toluene) may promote radical pathways .
  • Computational modeling : DFT calculations predict transition-state energies and regioselectivity .
  • Isolation of byproducts : Use column chromatography to separate side products and analyze via NMR/MS .

What strategies mitigate decomposition or side reactions during storage or reactions involving this compound?

Advanced Research Question

  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis .
  • Reaction conditions :
    • Avoid protic solvents (e.g., H₂O, alcohols) to prevent ketone hydration .
    • Add stabilizers (e.g., BHT) to inhibit radical chain reactions during heating .
  • Handling : Use PPE (nitrile gloves, EN149 respirators) to minimize exposure to brominated vapors .

How does the methylthio group affect the compound’s potential as a building block in pharmaceutical synthesis compared to halogenated analogs?

Advanced Research Question
The -SMe group enhances metabolic stability compared to -OMe (demethylation risk) and increases lipophilicity (logP ≈ 2.8), improving membrane permeability . However, it may reduce electrophilicity at the ketone, slowing reactions like Grignard additions compared to -CF₃ analogs . Applications include:

  • Anticancer agents : Acts as a Michael acceptor in kinase inhibitors .
  • Antimicrobials : The sulfur atom chelates metal cofactors in bacterial enzymes .

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